![molecular formula C6H5NO2 B1315109 [1,3]二氧杂环[4,5-b]吡啶 CAS No. 72138-73-9](/img/structure/B1315109.png)

[1,3]二氧杂环[4,5-b]吡啶

描述

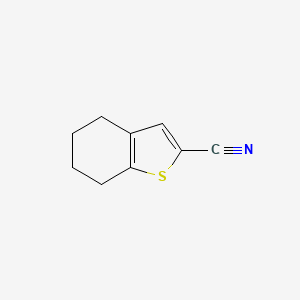

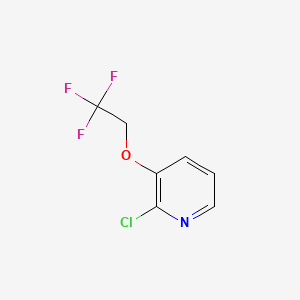

“[1,3]Dioxolo[4,5-b]pyridine” is a bicyclic heterocyclic compound with three nitrogen atoms located at 1, 2, and 7 positions . It is a stable, aromatic compound and is an isostere of naphthalene . The structure allows modifications at five positions namely N(1), C(3), C(4), C(5), and C(6) .

Synthesis Analysis

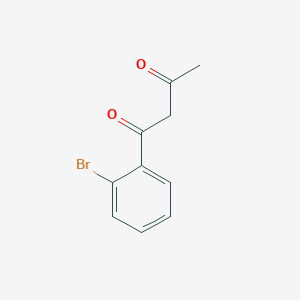

An efficient one-pot three-component reaction for the synthesis of [1,3]dioxolo[4′,5′:6,7]chromeno[2,3-b]pyridines has been developed . The synthesis was achieved by reacting sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100 °C under neat reaction condition .

Molecular Structure Analysis

The molecular formula of [1,3]Dioxolo[4,5-b]pyridine is C6H5NO2 . It has an average mass of 123.109 Da and a monoisotopic mass of 123.032028 Da .

Physical and Chemical Properties Analysis

The physical form of [1,3]Dioxolo[4,5-b]pyridine is a white to yellow solid . The molecular weight is 202.01 .

科学研究应用

合成和材料应用

晶体结构和缓蚀:Filali 等人 (2019) 的一项研究探讨了含有 [1,3] 二氧杂环[4,5-b] 吡啶的化合物的晶体结构和缓蚀能力。该化合物由于其复杂的结构(包括二氧杂环、吡啶、哒嗪和吡喃环)而表现出作为缓蚀剂的潜力,通过各种氢键和弱相互作用促成超分子结构。这说明了该化合物在材料科学中的用途,特别是在腐蚀保护中 Filali 等人,2019。

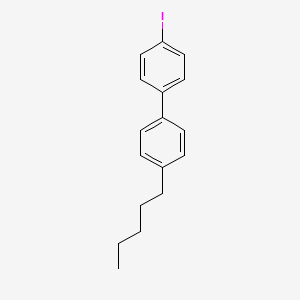

意外的一步形成:Lechel 等人 (2012) 报道了通过霍夫曼-勒弗勒-弗莱塔格反应意外形成碘代[1,3] 二氧杂环[4,5-c] 吡啶。这一发现为吡啶类大环化合物的合成提供了见解,突出了 [1,3] 二氧杂环[4,5-b] 吡啶衍生物在有机合成中的多功能性 Lechel 等人,2012。

化学合成和机理见解

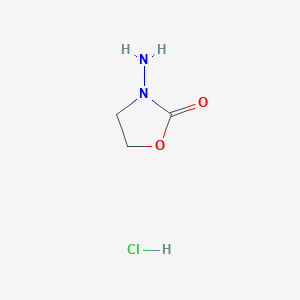

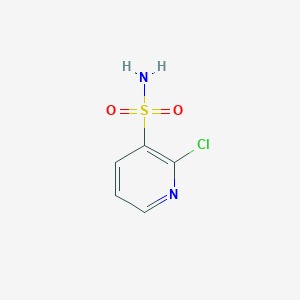

微波辅助合成:Kosurkar 等人 (2014) 在水性介质中使用微波辅助,开发了一种高效的 2-氨基恶唑[4,5-b] 吡啶衍生物合成方案。该方法强调了 [1,3] 二氧杂环[4,5-b] 吡啶衍生物在促进合成杂环化合物的创新高效途径中的作用 Kosurkar 等人,2014。

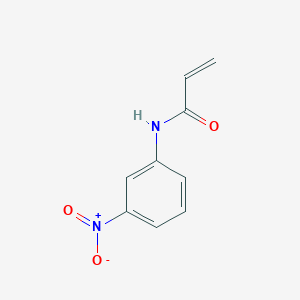

抗惊厥剂合成:Zappalà 等人 (2004) 合成了 7,9-二氢-8H-[1,3] 二氧杂环[4,5-h][2,3] 苯并二氮杂卓-8-酮的衍生物,展示了 [1,3] 二氧杂环[4,5-b] 吡啶衍生物在开发新的抗惊厥剂中的潜力。这项研究突出了这些化合物的药理学潜力,超出了本总结的限制 Zappalà 等人,2004。

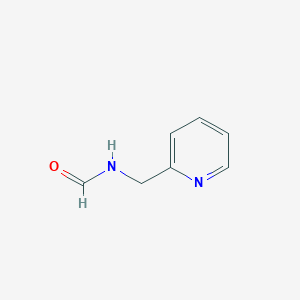

新的恶唑[4,5-b]吡啶:Ghattas 和 Moustafa (2000) 制备了一系列 2-杂环烷基硫代恶唑[4,5-b] 吡啶,进一步扩展了 [1,3] 二氧杂环[4,5-b] 吡啶衍生物的化学多功能性。他们的工作强调了该化合物在创建稠合三杂环化合物中的效用,展示了其在合成有机化学中的广泛适用性 Ghattas 和 Moustafa,2000。

安全和危害

作用机制

Target of Action

The primary target of [1,3]Dioxolo[4,5-b]pyridine is the GABA A receptor . This receptor plays a crucial role in the nervous system as it mediates inhibitory neurotransmission. The compound’s interaction with this receptor is believed to contribute to its anticonvulsant activity .

Mode of Action

[1,3]Dioxolo[4,5-b]pyridine interacts with the GABA A receptor, leading to changes in the receptor’s function . Molecular dynamic simulations have shown that the compound forms stable interactions with the receptor, which could alter its activity and subsequently influence neuronal excitability .

Biochemical Pathways

Given its interaction with the gaba a receptor, it is likely that it influences pathways related to gabaergic neurotransmission . This could have downstream effects on neuronal excitability and seizure activity.

Pharmacokinetics

Its therapeutic and toxicity profiles have been evaluated in preclinical seizure models . More research is needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Result of Action

The molecular and cellular effects of [1,3]Dioxolo[4,5-b]pyridine’s action are primarily related to its anticonvulsant activity . It has been found to be effective in preclinical seizure models, suggesting that it can reduce neuronal excitability and suppress seizure activity .

Action Environment

生化分析

Biochemical Properties

[1,3]Dioxolo[4,5-b]pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the GABA A receptor, where it exhibits anticonvulsant activity . The nature of these interactions involves binding to the receptor sites, which modulates the receptor’s activity and results in therapeutic effects. Additionally, [1,3]Dioxolo[4,5-b]pyridine has been found to exhibit neuroprotective properties by interacting with specific enzymes involved in oxidative stress pathways .

Cellular Effects

The effects of [1,3]Dioxolo[4,5-b]pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, [1,3]Dioxolo[4,5-b]pyridine has been observed to alter the expression of genes involved in synaptic transmission and neuroprotection . This modulation of gene expression leads to enhanced neuronal survival and function. Furthermore, it affects cellular metabolism by influencing the activity of metabolic enzymes, thereby altering the metabolic flux within the cells .

Molecular Mechanism

The molecular mechanism of action of [1,3]Dioxolo[4,5-b]pyridine involves several key interactions at the molecular level. It binds to specific biomolecules, such as the GABA A receptor, leading to its activation or inhibition . This binding interaction results in changes in the receptor’s conformation and activity, which in turn affects downstream signaling pathways. Additionally, [1,3]Dioxolo[4,5-b]pyridine has been shown to inhibit certain enzymes involved in oxidative stress, thereby exerting a protective effect on cells . These molecular interactions collectively contribute to the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1,3]Dioxolo[4,5-b]pyridine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated good stability under various experimental conditions, with minimal degradation over extended periods . Long-term studies have shown that [1,3]Dioxolo[4,5-b]pyridine maintains its therapeutic effects on neuronal cells, promoting sustained neuroprotection and improved cellular function . These findings highlight the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of [1,3]Dioxolo[4,5-b]pyridine vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, there is an increased risk of adverse effects, including neurotoxicity and hepatotoxicity . These findings underscore the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

[1,3]Dioxolo[4,5-b]pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in oxidative stress pathways, thereby modulating the levels of reactive oxygen species within cells . Additionally, the compound affects metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions highlight the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of [1,3]Dioxolo[4,5-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, [1,3]Dioxolo[4,5-b]pyridine is distributed to various cellular compartments, where it exerts its biochemical effects . These findings provide insights into the compound’s pharmacokinetics and its potential for targeted therapeutic applications.

Subcellular Localization

The subcellular localization of [1,3]Dioxolo[4,5-b]pyridine plays a critical role in its activity and function. The compound has been observed to localize to specific cellular compartments, such as the mitochondria and the endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles . The subcellular localization of [1,3]Dioxolo[4,5-b]pyridine is essential for its therapeutic effects, as it allows the compound to interact with specific biomolecules within these compartments.

属性

IUPAC Name |

[1,3]dioxolo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c1-2-5-6(7-3-1)9-4-8-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIOTOBXQVQGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70502662 | |

| Record name | 2H-[1,3]Dioxolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72138-73-9 | |

| Record name | 2H-[1,3]Dioxolo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70502662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

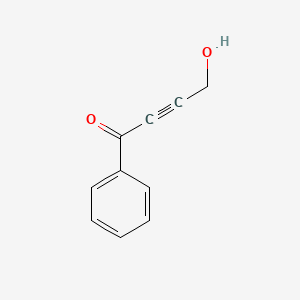

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Phenyl-1,4-dioxaspiro[4.5]decane-8-carbaldehyde](/img/structure/B1315029.png)

![4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide](/img/structure/B1315036.png)

![2-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropanenitrile](/img/structure/B1315049.png)